molecular formula C13H19N3O4 B12783601 Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- CAS No. 119753-64-9

Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-

Cat. No.: B12783601
CAS No.: 119753-64-9
M. Wt: 281.31 g/mol
InChI Key: VCNWCIHODWLEBT-HOSYDEDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-, is a synthetic nucleoside analogue characterized by structural modifications at the 2' and 3' positions of the ribose sugar. The 2' position is substituted with a 1-pyrrolidinyl group, while both 2' and 3' positions lack hydroxyl groups (dideoxy). This design aims to enhance metabolic stability and antiviral activity by preventing phosphorylation by cellular kinases and improving resistance to enzymatic degradation . Such modifications are inspired by classical dideoxynucleosides like 2',3'-dideoxyuridine (ddUrd) and 2',3'-didehydro-2',3'-dideoxyuridine (d4U), which exhibit antiviral properties but face challenges like cytotoxicity and chemical instability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119753-64-9

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

1-[(2R,3R,5S)-5-(hydroxymethyl)-3-pyrrolidin-1-yloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H19N3O4/c17-8-9-7-10(15-4-1-2-5-15)12(20-9)16-6-3-11(18)14-13(16)19/h3,6,9-10,12,17H,1-2,4-5,7-8H2,(H,14,18,19)/t9-,10+,12+/m0/s1

InChI Key

VCNWCIHODWLEBT-HOSYDEDBSA-N

Isomeric SMILES

C1CCN(C1)[C@@H]2C[C@H](O[C@H]2N3C=CC(=O)NC3=O)CO

Canonical SMILES

C1CCN(C1)C2CC(OC2N3C=CC(=O)NC3=O)CO

Origin of Product

United States

Preparation Methods

Halogenation and Acylation of Uridine

A key step involves converting the 2' hydroxyl group into a good leaving group, typically a halogen (bromo or chloro), while protecting the 3' and 5' hydroxyl groups by acylation. According to a patented industrially viable method, uridine is reacted with a mixture of acyl bromide or chloride (e.g., acetyl bromide) and hydrobromic acid in an organic solvent such as acetic acid or acetonitrile at moderate temperatures (55–60 °C). This yields a 3',5'-O-diacyl-2'-halo-2'-deoxyuridine intermediate in excellent yield (>95%).

Step Reagents & Conditions Outcome Yield
Acylation & Halogenation Uridine + Acetyl bromide + 30% HBr in acetic acid, 55–60 °C 3',5'-O-diacetyl-2'-bromo-2'-deoxyuridine >95%

Reduction to 2'-Deoxyuridine

The 2'-halo intermediate is then reduced to remove the halogen, typically using tributyltin hydride in absolute ethanol under reflux. This step converts the 2'-halo group to a hydrogen, yielding 2'-deoxyuridine derivatives with protected hydroxyl groups.

Step Reagents & Conditions Outcome Yield
Reduction Tributyltin hydride in ethanol, reflux 3',5'-O-diacetyl-2'-deoxyuridine >95%

Introduction of the Pyrrolidinyl Group

For the specific 2'-(1-pyrrolidinyl) substitution, nucleophilic substitution is performed on the 2'-halo intermediate or a suitable activated sugar derivative. The pyrrolidine ring acts as a nucleophile, displacing the halogen at the 2' position. This reaction is typically carried out in dry solvents under inert atmosphere to prevent oxidation, with controlled temperature to optimize yield and selectivity.

Deprotection and Purification

After substitution, the acyl protecting groups on the 3' and 5' hydroxyls are removed by treatment with methanolic ammonia or other mild basic conditions to yield the free nucleoside. Purification is achieved by chromatographic techniques such as preparative thin-layer chromatography (TLC) or column chromatography.

Representative Synthetic Route Summary

Step Intermediate Key Reagents Conditions Yield (%)
1 Uridine Acetyl bromide + HBr in acetic acid 55–60 °C, 5 h >95
2 3',5'-O-diacetyl-2'-bromo-2'-deoxyuridine Tributyltin hydride in ethanol Reflux, 20 min >95
3 2'-bromo intermediate Pyrrolidine (nucleophile) Dry solvent, inert atmosphere Variable, optimized
4 Protected 2'-(1-pyrrolidinyl)uridine Methanolic ammonia Room temp, several hours High

Research Findings and Analytical Data

  • The halogenation/acylation step is critical for high yield and selectivity, minimizing side reactions and degradation.
  • Tributyltin hydride reduction is efficient and mild, preserving the nucleobase integrity.
  • Nucleophilic substitution with pyrrolidine requires anhydrous conditions to prevent hydrolysis and side reactions.
  • Final products are characterized by melting point, UV spectroscopy, NMR (1H and 13C), and elemental analysis to confirm structure and purity.

Comparative Notes on Related Compounds

Uridine derivatives with modifications at the 2' position, such as 2',3'-dideoxy-2'-(1-piperidinyl)-uridine, share similar synthetic strategies but differ in the nucleophile used for substitution (piperidine vs. pyrrolidine). The presence of the pyrrolidinyl group enhances biological activity, particularly antiviral properties, by affecting interactions with viral RNA polymerases.

Summary Table of Preparation Methods

Preparation Step Description Reagents Conditions Yield Notes
Halogenation & Acylation Convert 2' OH to 2' halo, protect 3',5' OH Acetyl bromide, HBr, acetic acid 55–60 °C, 5 h >95% Key for selective substitution
Reduction Remove 2' halogen Tributyltin hydride, ethanol Reflux, 20 min >95% Mild, preserves base
Nucleophilic Substitution Introduce pyrrolidinyl group at 2' Pyrrolidine, dry solvent Inert atmosphere Optimized Requires anhydrous conditions
Deprotection Remove acyl groups Methanolic ammonia Room temp High Yields free nucleoside

This detailed synthesis approach for Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- is based on well-established nucleoside chemistry principles, adapted from industrially scalable methods and supported by spectroscopic and analytical data. The method balances efficiency, yield, and purity, making it suitable for research and potential pharmaceutical development.

Chemical Reactions Analysis

2’-Pyrrolidino-ddU undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Applications

Research indicates that Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- exhibits significant antiviral properties. It has been shown to inhibit viral RNA synthesis, making it a candidate for developing antiviral agents against RNA viruses. Its mechanism involves interaction with RNA polymerases and other enzymes critical for viral replication.

Case Study: Inhibition of HIV Replication

In studies involving HIV, compounds similar to Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- have demonstrated the ability to induce mutations in the virus's reverse transcriptase, leading to reduced viral load and improved treatment outcomes. This suggests that such nucleoside analogs could be pivotal in creating effective antiretroviral therapies .

Cancer Research

The compound has also been investigated for its potential as an anticancer agent. Its ability to modulate cellular pathways involved in tumor growth presents opportunities for therapeutic development.

Case Study: Targeting UBE2C in Cancer

A study highlighted the use of small molecule inhibitors targeting UBE2C (Ubiquitin-conjugating enzyme E2C), which is linked to high tumor grades. Computational docking studies indicated that Uridine derivatives could effectively bind to UBE2C, suggesting a pathway for developing targeted cancer therapies .

Neuroprotective Effects

Emerging research suggests that Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- may play a role in neuroprotection. Its interactions with cellular signaling pathways involved in inflammation and neuronal survival are under investigation.

Case Study: Neuroprotection in Neurodegenerative Diseases

In preclinical models of neurodegenerative diseases, uridine derivatives have shown promise in reducing neuroinflammation and promoting neuronal health. This indicates potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis .

Comparison with Other Nucleosides

The following table summarizes key differences between Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- and other nucleosides:

Compound NameKey FeaturesApplications
UridineNatural nucleosideRNA synthesis
AzidothymidineNucleoside analog with azido groupHIV treatment
Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-Dideoxy substitutions; pyrrolidinyl moietyAntiviral, anticancer, neuroprotective

Mechanism of Action

The mechanism of action of 2’-Pyrrolidino-ddU involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various biological targets, including enzymes and receptors . This binding can modulate the activity of these targets, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound is compared with structurally related nucleoside analogues based on sugar modifications, substituent groups, and stereochemistry:

Compound Name 2' Modification 3' Modification Key Features Biological Activity (HIV-1 EC₅₀) Cytotoxicity (CC₅₀) References
Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- 1-Pyrrolidinyl Dideoxy Enhanced metabolic stability; potential resistance to enzymatic cleavage Under investigation Moderate (predicted)
2',3'-Dideoxyuridine (ddUrd) H Dideoxy Lacks anti-HIV activity at 500 µM; poor substrate for kinases >500 µM Low
2',3'-Didehydro-2',3'-dideoxyuridine (d4U) Double bond (2',3') Didehydro Higher anti-HIV potency than ddUrd; chemical instability 3.4 µM 172 µM
3'-Azido-2',3'-dideoxythymidine (AZT) Azido (-N₃) Dideoxy Clinically approved NRTI; high oral bioavailability 0.01–0.1 µM >2000 µM
2',3'-Dideoxy-2',3'-difluoro-5-methyluridine Difluoro Dideoxy Fluorine enhances binding affinity; ribo/xylo stereochemistry affects activity 0.30 µM >100 µM
2',3'-Dideoxy-2'-aziridinouridine Aziridino (cyclic amine) Dideoxy Synthesized via organoselenium reagents; potential for kinase resistance Not reported Not reported

Mechanistic and Pharmacological Insights

  • Anti-HIV Activity : Fluorinated analogues (e.g., 2',3'-difluoro derivatives) exhibit superior potency (EC₅₀ = 0.30 µM) due to fluorine’s electronegativity stabilizing sugar conformations critical for reverse transcriptase binding . In contrast, the pyrrolidinyl group in the target compound may improve cell permeability via lipophilic interactions but requires empirical validation .
  • Cytotoxicity: d4U shows higher cytotoxicity (CC₅₀ = 172 µM) than AZT (CC₅₀ >2000 µM), linked to its chemical instability and off-target effects .
  • Synthesis: Fluorinated derivatives are synthesized via neighboring-group participation mechanisms, while pyrrolidinyl-substituted analogues are prepared using organoselenium-mediated Michael additions or nucleophilic substitutions .

Stereochemical and Conformational Considerations

  • Sugar Puckering : Fluorine at 2' (ribo/xylo configuration) reduces JH1'-H2' coupling constants (3–4 Hz), favoring C3'-endo conformations that mimic natural nucleotides . The pyrrolidinyl group’s steric effects may enforce similar conformations, enhancing binding to viral polymerases .
  • Metabolic Activation : Unlike AZT, which requires triphosphorylation for activity, the pyrrolidinyl group may hinder kinase recognition, necessitating prodrug strategies .

Research Findings and Challenges

  • Fluorinated Analogues : Demonstrated high anti-HIV activity but require complex synthesis due to stereochemical control .
  • Didehydro Derivatives (d4U/d4T) : Exhibit potent activity but degrade rapidly in physiological conditions, limiting therapeutic utility .
  • Pyrrolidinyl-Substituted Compounds : Preliminary data suggest improved metabolic stability, but synthesis scalability and in vivo efficacy remain understudied .

Biological Activity

Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- is a synthetic nucleoside analog derived from uridine, notable for its structural modifications that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antiviral therapies and the modulation of cellular processes.

Chemical Structure and Properties

The molecular formula of Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- is characterized by the following features:

  • Base Structure : Uridine backbone
  • Modifications : Dideoxy substitutions at the 2' and 3' positions
  • Pyrrolidinyl Moiety : Enhances structural complexity and biological interactions
Compound Name Molecular Formula Key Features
Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-C₁₁H₁₄N₂O₅Dideoxy substitutions, pyrrolidinyl group

Antiviral Properties

Research indicates that Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- exhibits significant antiviral activity. It may act as an inhibitor of viral RNA synthesis, making it a candidate for the development of antiviral drugs. The compound's interaction with RNA polymerases is crucial in disrupting viral replication processes.

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Studies suggest that it can modulate pathways involved in neuronal survival and inflammation, potentially offering therapeutic benefits for neurodegenerative diseases.

Cellular Signaling Modulation

Uridine derivatives are known to influence various cellular signaling pathways. The unique structure of Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- may enhance its ability to interact with cellular targets, including receptors and enzymes involved in nucleotide metabolism.

Study on Antiviral Efficacy

A study assessed the efficacy of Uridine analogs against several viral strains. The results indicated that compounds with similar structural modifications to Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- exhibited potent antiviral activities, particularly against RNA viruses.

Neuroprotection Research

In a series of experiments focused on neurodegenerative models, Uridine derivatives demonstrated a capacity to reduce neuronal apoptosis and inflammation markers. This suggests that the pyrrolidinyl modification may play a role in enhancing neuroprotective properties.

Pharmacokinetics

Understanding the pharmacokinetics of Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- is essential for evaluating its therapeutic potential. Preliminary data indicate that:

  • Absorption : The compound is absorbed effectively after administration.
  • Metabolism : It undergoes metabolic transformations primarily via liver enzymes.
  • Elimination : Excreted predominantly through fecal routes.

Q & A

What are the key synthetic challenges in preparing Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-, and what strategies overcome them?

Basic Research Focus
The synthesis of this compound is complicated by the need to introduce the pyrrolidinyl group at the 2'-position while maintaining regioselectivity and avoiding side reactions. Traditional SN1/SN2 mechanisms often fail due to steric hindrance and competing elimination pathways. Instead, neighboring-group participation (NGP) mechanisms, as observed in fluorinated uridine analogues, are critical. For example, intramolecular interactions between the nucleophile (e.g., pyrrolidine) and reactive intermediates stabilize transition states, enabling selective substitution at the 2'-position . Strategies include using protecting groups for the sugar hydroxyls and optimizing reaction conditions (e.g., solvent polarity, temperature) to favor NGP pathways over SN1/SN2 mechanisms .

How does the pyrrolidinyl substituent influence the compound’s physicochemical properties and enzymatic interactions?

Basic Research Focus
The pyrrolidinyl group introduces conformational rigidity due to its cyclic amine structure, which alters the sugar pucker of the nucleoside. This modification impacts base stacking and hydrogen-bonding capacity , as shown in fluorinated uridine analogues where fluorine substituents similarly restrict sugar flexibility . Computational modeling (e.g., DFT calculations) and NMR-based conformational analysis are essential to assess these effects. The pyrrolidinyl moiety may also enhance lipophilicity, improving membrane permeability compared to unmodified dideoxy nucleosides .

What advanced methodologies are used to analyze the conformational dynamics of this compound in enzymatic systems?

Advanced Research Focus
Conformational analysis employs:

  • Nuclear Magnetic Resonance (NMR) : To determine sugar puckering (C2'-endo vs. C3'-endo) and glycosidic bond torsion angles.
  • X-ray Crystallography : Resolves 3D structures of the compound bound to target enzymes (e.g., viral polymerases).
  • Molecular Dynamics Simulations : Predicts stability and binding modes in enzyme active sites.
    For example, fluorinated nucleosides have been studied using these techniques to correlate conformation with antiviral activity .

How does this compound compare to other 2',3'-dideoxy nucleosides in antiviral or antitumor activity?

Advanced Research Focus
The pyrrolidinyl group may confer unique steric and electronic properties compared to substituents like azido (AZT) or morpholinyl groups. In vitro assays against HIV reverse transcriptase or hepatitis C virus (HCV) NS5B polymerase can quantify inhibitory activity (IC50). For instance, 2',3'-dideoxy-2'-fluoro nucleosides exhibit enhanced chain termination efficacy due to fluorine’s electronegativity, but pyrrolidinyl’s bulkiness might reduce incorporation efficiency while increasing resistance profiles . Comparative studies require enzyme kinetics (e.g., KmK_m, VmaxV_{max}) and cell-based assays to evaluate cytotoxicity and therapeutic indices.

What role can this compound play in oligonucleotide synthesis or modification?

Advanced Research Focus
The pyrrolidinyl group is structurally analogous to thiophosphoramidite modifiers used in oligonucleotide synthesis (e.g., Glen-Pak cartridges). It could serve as a backbone modifier to enhance nuclease resistance or alter hybridization kinetics. For example, 3'-pyrrolidinyl thiophosphoramidites improve oligonucleotide stability in serum-containing media . Testing would involve synthesizing modified oligonucleotides and evaluating their melting temperatures (TmT_m) and resistance to exonuclease degradation.

How do structural modifications with pyrrolidinyl address contradictions in dideoxy nucleoside efficacy across studies?

Data Contradiction Analysis
Discrepancies in antiviral activity among dideoxy nucleosides (e.g., ddC vs. ddI) often arise from differences in substituent electronegativity , metabolic stability , or transport efficiency . The pyrrolidinyl group’s hydrogen-bonding potential and steric bulk may reduce off-target effects (e.g., mitochondrial toxicity) compared to azido or deoxyadenosine analogues. Comparative metabolomic studies (e.g., LC-MS analysis of phosphorylated metabolites) and resistance profiling (e.g., sequencing viral escape mutants) can clarify mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.